molecular formula C4H8N2S B7725154 1,4,5,6-tetrahydropyrimidine-2-thiol

1,4,5,6-tetrahydropyrimidine-2-thiol

Cat. No.: B7725154
M. Wt: 116.19 g/mol
InChI Key: NVHNGVXBCWYLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,6-Tetrahydropyrimidine-2-thiol is a partially reduced heterocyclic compound that belongs to the class of tetrahydropyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-tetrahydropyrimidine-2-thiol can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale condensation reactions and selective reduction processes. These methods are optimized for high yield and purity of the final product .

Chemical Reactions Analysis

1,4,5,6-Tetrahydropyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4,5,6-tetrahydropyrimidine-2-thiol involves its interaction with molecular targets and pathways in biological systems. For example, it may inhibit the activity of certain enzymes or interact with cellular receptors to exert its pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHNGVXBCWYLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=NC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.